molecular formula C13H14N2O2S B265871 3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B265871
M. Wt: 262.33 g/mol
InChI Key: WSOLXXYUDZTKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. It is a chemical compound that has been used in scientific research to study the physiological and biochemical effects of P2Y1 receptor inhibition.

Mechanism of Action

3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide selectively binds to and inhibits the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). The inhibition of P2Y1 receptor signaling by 3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide results in the inhibition of platelet aggregation, vasodilation, and neuronal signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide include the inhibition of platelet aggregation, vasodilation, and neuronal signaling. 3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to reduce the size of cerebral infarcts in animal models of stroke, suggesting its potential therapeutic application in ischemic stroke. It has also been shown to improve cognitive function in animal models of Alzheimer's disease, indicating its potential as a treatment for neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide in lab experiments include its high selectivity for the P2Y1 receptor, which allows for the specific inhibition of P2Y1 receptor signaling without affecting other receptors. The limitations of using 3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide include its relatively low solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects at high concentrations.

Future Directions

For the study of 3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide include the investigation of its potential therapeutic applications in diseases such as stroke, thrombosis, and neurodegenerative disorders. Further research is also needed to elucidate the precise mechanisms by which 3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide exerts its effects on platelet aggregation, vasodilation, and neuronal signaling. Additionally, the development of more potent and selective P2Y1 receptor antagonists may provide new opportunities for the treatment of these diseases.

Synthesis Methods

The synthesis method of 3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with 6-methyl-2-pyridinamine in the presence of a base such as triethylamine. The reaction yields 3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide as a white crystalline powder with a melting point of 220-222°C. The purity of 3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been used in scientific research to study the role of P2Y1 receptors in various physiological processes such as platelet aggregation, vascular tone regulation, and neuronal signaling. It has also been used to investigate the potential therapeutic applications of P2Y1 receptor inhibition in diseases such as stroke, thrombosis, and neurodegenerative disorders.

properties

Product Name

3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c1-10-5-3-7-12(9-10)18(16,17)15-13-8-4-6-11(2)14-13/h3-9H,1-2H3,(H,14,15)

InChI Key

WSOLXXYUDZTKFW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=N2)C

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=N2)C

Origin of Product

United States

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